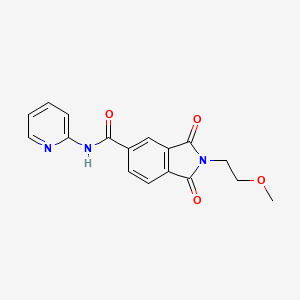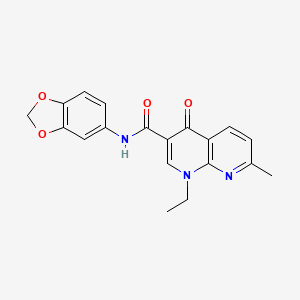![molecular formula C15H22N2O2 B4521231 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4521231.png)
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Materials Science
In the field of materials science, the modification of tertiary amine methacrylate copolymers through selective quaternization has been studied. For instance, the diblock copolymerization of 2-(Dimethylamino)ethyl methacrylate (DMA) with tertiary amine methacrylate comonomers, including 2-(N-morpholino)ethyl methacrylate (MEMA), allows for the creation of cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in creating responsive materials for various applications (Bütün, Armes, & Billingham, 2001).
Synthetic Organic Chemistry
In synthetic chemistry, the development of novel compounds and their potential applications have been explored. For example, the synthesis of biodegradable polyesteramides with pendant functional groups was achieved using morpholine-2,5-dione derivatives. These compounds were prepared by cyclization of corresponding N-[(2RS)-bromopropionyl]-L-amino acids, followed by ring-opening copolymerization. This research opens new avenues for designing materials with specific functional properties (Veld, Dijkstra, & Feijen, 1992).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the exploration of novel sulfamoyl benzamides as selective CB(2) agonists has shown promise. Compound 14, identified as N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide, exhibited potent and selective agonistic activity at the CB(2) receptor. It demonstrated moderate in vitro metabolic stability and oral bioavailability, along with efficacy in a rat model of post-surgical pain, showcasing its potential as a therapeutic agent (Sellitto et al., 2010).
Photophysical and Electrochemical Properties
The study of chromophores attached to polymer chains revealed insights into their twisted intramolecular charge-transfer (TICT) state in dilute solutions. This research highlighted the influence of the polymer chain on the emission distribution of chromophores such as 4-(N-morpholino)benzoate, contributing to the understanding of their photophysical properties and potential applications in sensing and organic electronics (Bajorek & Pa̧czkowski, 1998).
Properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-13(2)14(11-12)15(18)16-5-6-17-7-9-19-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYNMTGHYLCZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




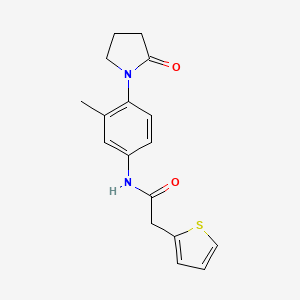
![N-(3,5-dimethylphenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4521180.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4521184.png)
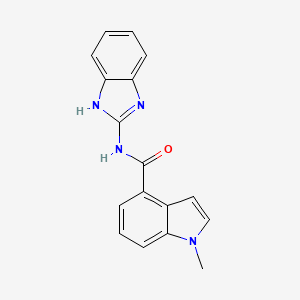
![2-[(7-chloro-4-quinolinyl)thio]-N-(1-methylcyclobutyl)acetamide](/img/structure/B4521200.png)

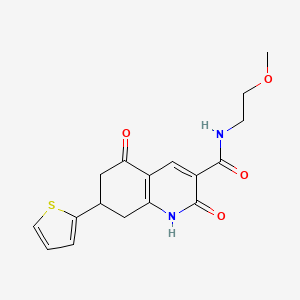
![N-cycloheptyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4521243.png)
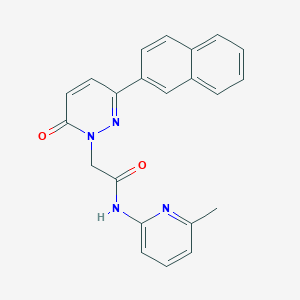
![N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4521259.png)
